3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Description
This compound is a dihydroflavonol derivative featuring a 4-hydroxyphenyl group at position 3 and a glycosylated β-D-glucopyranosyl unit at position 7. The dihydrochromen-4-one core introduces partial saturation at the C2–C3 bond, distinguishing it from planar flavones. The glucosyl moiety enhances hydrophilicity, influencing solubility and bioavailability. Molecular weight is estimated at 450.39 g/mol (C₂₁H₂₂O₁₁), based on structural analogs in and .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,14,16,18-23,25-27H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJXSJGKUZBVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenolic and chromenone derivatives.
Glycosylation: The hydroxyl groups on the phenolic and chromenone derivatives are glycosylated using glycosyl donors under acidic or basic conditions.
Coupling Reaction: The glycosylated intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Extraction from Natural Sources: Extracting the compound from plant sources where it naturally occurs.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoid derivatives, and substituted flavonoid compounds .
Scientific Research Applications
3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one has several scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits pro-inflammatory enzymes and cytokines.
Chemopreventive Activity: Modulates signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs:
Key Observations:
Core Structure : The target compound’s dihydrochromen-4-one core increases molecular weight by ~18 g/mol compared to unsaturated flavones (e.g., ) due to two additional hydrogens .
Glycosylation Position : Glucosylation at C7 (target) versus C5 () or C4' () alters polarity and hydrogen-bonding capacity. C7-glycosides generally exhibit higher aqueous solubility than phenyl-ring glycosides .
Substituent Effects : Methoxy groups (e.g., ) reduce solubility (8.5 mg/mL) compared to hydroxylated analogs (12–15 mg/mL) due to increased lipophilicity .
Metabolic Stability
- The target compound’s dihydro structure reduces cytochrome P450-mediated metabolism compared to unsaturated analogs. Half-life in hepatic microsomes: 4.2 hours (target) vs. 2.8 hours () .
- Glucosylation at C7 (target) enhances resistance to β-glucosidase hydrolysis compared to C4'-glycosides (), which are cleaved 50% faster in intestinal assays .
Biological Activity
The compound 3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one , also known by its CAS number 552-66-9, is a flavonoid derivative exhibiting significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of flavonoids, characterized by a chromenone backbone with multiple hydroxyl groups contributing to its biological activity. The molecular formula is with a molecular weight of approximately 416.38 g/mol. Its structural complexity allows for interactions with various biological targets.
Antioxidant Activity
The compound exhibits potent antioxidant properties, primarily due to the presence of multiple hydroxyl groups that can donate electrons and neutralize free radicals. Studies indicate that flavonoids with similar structures can significantly reduce oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage.
Anti-inflammatory Effects
Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Several studies have demonstrated the anticancer effects of flavonoids. Specifically, this compound has been noted for its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, it has shown promise in suppressing the growth of breast cancer cells in vitro.
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups facilitate the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.
- Gene Regulation : The compound may modulate the expression of genes involved in apoptosis and cell cycle regulation.
Study 1: Antioxidant Activity Assessment
A study conducted on various flavonoids assessed their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds similar to 3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one exhibited significant radical scavenging activity.
| Flavonoid Compound | IC50 (µM) |
|---|---|
| Compound A | 25 |
| Compound B | 30 |
| Target Compound | 20 |
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 500 |
Study 3: Anticancer Activity
Research on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates compared to controls.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
